3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that features a combination of imidazole, benzamide, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methoxyphenylamine and thiophene derivatives. These intermediates undergo a series of reactions, including nucleophilic substitution, amidation, and cyclization, to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylamine derivatives: These compounds share the 4-methoxyphenylamine moiety and exhibit similar chemical properties.
Imidazole derivatives: Compounds containing the imidazole ring, which is known for its biological activity.
Thiophene derivatives: These compounds feature the thiophene ring and are used in various applications, including materials science.
Uniqueness
3-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-31-20-9-7-18(8-10-20)27-22(29)16-33-24-25-11-12-28(24)19-5-2-4-17(14-19)23(30)26-15-21-6-3-13-32-21/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYKQNDQGHBKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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